ethyl 2-(1H-imidazol-1-yl)propanoate
Overview
Description
Ethyl 2-(1H-imidazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and Characterization of Novel Compounds Research has shown the synthesis of novel compounds by condensing certain chemicals with ethyl 2-(1H-imidazol-1-yl)propanoate or its derivatives, followed by reactions with various electrophiles. These synthesized compounds were then characterized using techniques like NMR, EI-MS, and IR spectroscopy, highlighting the versatile chemical applications of this compound in synthesizing complex molecules (Jadhav, Shaikh, Shingare, & Gill, 2008).
Reactivity Surveys with Other Chemicals Studies have also investigated the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes in the presence of this compound. The compound has been used to synthesize various acetates and propanoates, demonstrating its potential in facilitating diverse chemical reactions under specific conditions like reflux and microwave conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Biochemical and Pharmaceutical Applications
Derivation of Optically Active Compounds A series of new optically active compounds have been prepared using this compound and other chemicals. These compounds underwent various transformations, like sulfur-transfer reactions, to derive other important biochemical substances. This highlights the role of this compound in synthesizing biologically relevant molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antibacterial Activity of Derivatives Compounds derived from this compound have been tested for antibacterial activities. Synthesized compounds showed potential antibacterial properties against common bacteria, indicating the compound's utility in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).
Safety and Hazards
Future Directions
Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .
Mechanism of Action
Target of Action
Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Properties
IUPAC Name |
ethyl 2-imidazol-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJITQMDSKHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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